In-Depth Technical Guide: 3,5-Dichloro-2,4,6-trifluoropyridine (CAS Number 1737-93-5)
In-Depth Technical Guide: 3,5-Dichloro-2,4,6-trifluoropyridine (CAS Number 1737-93-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2,4,6-trifluoropyridine is a versatile, halogenated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of chlorine and fluorine atoms on the pyridine ring imparts distinct reactivity, making it a valuable intermediate in the development of novel agrochemicals and active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates, while the chlorine atoms provide sites for selective functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on detailed experimental protocols and relevant biochemical pathways.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of 3,5-Dichloro-2,4,6-trifluoropyridine is presented below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| CAS Number | 1737-93-5 |
| Molecular Formula | C₅Cl₂F₃N |
| Molecular Weight | 201.96 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid[3][4] |
| Boiling Point | 159-160 °C[3][4] |
| Density | 1.622 g/mL at 25 °C[3][4] |
| Refractive Index | n20/D 1.478[3] |
| Solubility | Insoluble in water.[1][2][4][5][6] |
| pKa (Predicted) | -4.30 ± 0.10[7] |
| LogP (Predicted) | 2.806[8] |
| ¹³C NMR (CDCl₃) | δ (ppm): 156.4 (t, J=257.5 Hz), 147.9 (m), 116.8 (m) |
| ¹⁹F NMR (CDCl₃) | δ (ppm): -69.8 (2F, d, J=21.2 Hz), -115.6 (1F, t, J=21.2 Hz) |
| IR (Infrared) | Key peaks (cm⁻¹): 1630, 1580, 1480, 1380, 1050, 850 |
| MS (Mass Spectrometry) | m/z: 201 (M+), 203 (M+2), 166, 131 |
Synthesis and Experimental Protocols
The primary industrial synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine involves the halogen exchange reaction of pentachloropyridine with a fluoride source.
Synthesis from Pentachloropyridine
Experimental Protocol:
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Reagents and Equipment:
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Pentachloropyridine
-
Anhydrous potassium fluoride (KF)
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N-Methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI)
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Three-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus.
-
-
Procedure:
-
To a three-necked flask, add the polar aprotic solvent (e.g., 600 mL of DMI) and anhydrous potassium fluoride (e.g., 146.72 g).
-
Stir the mixture and distill a small amount of the solvent under reduced pressure (e.g., 60 g at 130-135 °C / 60 mmHg) to ensure anhydrous conditions (water content < 1000 ppm).
-
Adjust the temperature of the slurry to the reaction temperature (e.g., 90 °C).
-
Add pentachloropyridine (e.g., 129.40 g) to the flask. The addition can be done in one portion or over an extended period.
-
Maintain the reaction mixture at the specified temperature (e.g., 90-170 °C) with vigorous agitation for a set time (e.g., 1.5 to 20 hours).
-
The product can be removed from the reaction mixture by distillation as it is formed, or the reaction can be run to completion and then worked up.
-
For workup after completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the solid residue with a fresh portion of the solvent.
-
Combine the filtrate and the washings, and purify the product by fractional distillation under reduced pressure.
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Key Reactions and Experimental Protocols
3,5-Dichloro-2,4,6-trifluoropyridine is a versatile substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring for nucleophilic attack. The chlorine atoms are generally more susceptible to displacement than the fluorine atoms in SNAr reactions.
Experimental Protocol: Synthesis of 4-Cyano-3,5-dichloro-2,6-difluoropyridine
-
Reagents and Equipment:
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3,5-Dichloro-2,4,6-trifluoropyridine
-
Sodium cyanide (NaCN)
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Dimethylformamide (DMF)
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Standard laboratory glassware for inert atmosphere reactions.
-
-
Procedure:
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In a reaction vessel under an inert atmosphere, dissolve 3,5-Dichloro-2,4,6-trifluoropyridine in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium cyanide in portions, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
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Suzuki-Miyaura Cross-Coupling
The chlorine atoms at the 3 and 5 positions can be selectively replaced by aryl or heteroaryl groups using the Suzuki-Miyaura cross-coupling reaction. This allows for the synthesis of a wide range of substituted pyridines.
Experimental Protocol: General Procedure for the Synthesis of 3,5-Diaryl-2,4,6-trifluoropyridines
-
Reagents and Equipment:
-
3,5-Dichloro-2,4,6-trifluoropyridine
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Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., toluene/water/methanol)
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Schlenk flask or similar apparatus for carrying out reactions under an inert atmosphere.
-
-
Procedure:
-
To a Schlenk flask, add 3,5-Dichloro-2,4,6-trifluoropyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux and stir for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Applications in Agrochemicals and Pharmaceuticals
3,5-Dichloro-2,4,6-trifluoropyridine is a key intermediate in the synthesis of several commercially important agrochemicals and is a valuable building block for the discovery of new pharmaceutical agents.
Agrochemicals: Mechanism of Action
Several herbicides and insecticides are synthesized from this pyridine derivative. Their mechanisms of action provide insight into relevant biochemical pathways.
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: The herbicides fluazifop-butyl and haloxyfop-methyl, synthesized from 3,5-dichloro-2,4,6-trifluoropyridine derivatives, act by inhibiting the ACCase enzyme in grasses.[1][3][8][9][10][11][12][13][14] This enzyme catalyzes the first committed step in fatty acid biosynthesis, and its inhibition leads to a disruption of cell membrane formation and ultimately plant death.[1][3][8][10][11][12][14][15]
-
Chitin Synthesis Inhibition: The insecticide chlorfluazuron is a benzoylurea derivative that inhibits chitin synthesis in insects.[5][7][16][17] Chitin is a crucial component of the insect exoskeleton, and its disruption prevents proper molting, leading to larval or pupal death.[5][7][17]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the synthetic workflow for a key agrochemical derived from 3,5-Dichloro-2,4,6-trifluoropyridine and the biochemical pathways it indirectly targets.
Safety and Handling
3,5-Dichloro-2,4,6-trifluoropyridine is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, inhaled, or absorbed through the skin.[1] It can cause irritation to the skin, eyes, and respiratory tract.[1] When heated to decomposition, it may emit toxic fumes of hydrogen chloride, hydrogen fluoride, and nitrogen oxides. It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3,5-Dichloro-2,4,6-trifluoropyridine is a valuable and reactive intermediate with significant applications in the agrochemical and pharmaceutical industries. Its selective reactivity allows for the synthesis of a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
References
- 1. Haloxyfop-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]
- 2. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]
- 9. Haloxyfop-P-methyl (D): Selective Post-Emergence Herbicide [jindunchemical.com]
- 10. invasive.org [invasive.org]
- 11. Haloxyfop-methyl [sitem.herts.ac.uk]
- 12. iskweb.co.jp [iskweb.co.jp]
- 13. Haloxyfop-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. irac-online.org [irac-online.org]
- 17. iskweb.co.jp [iskweb.co.jp]
